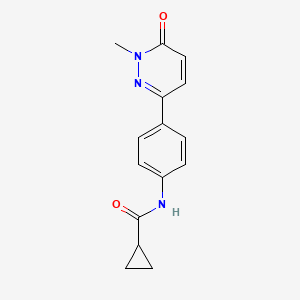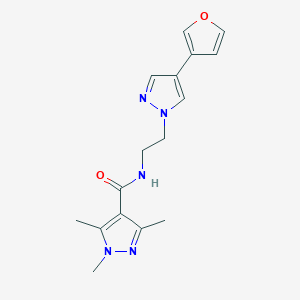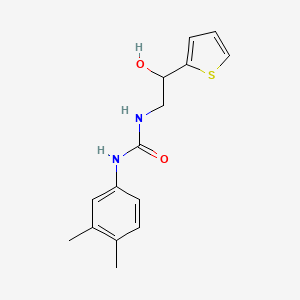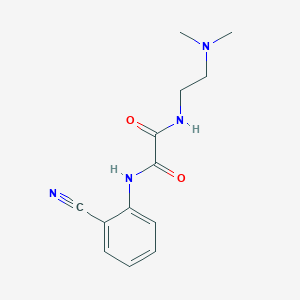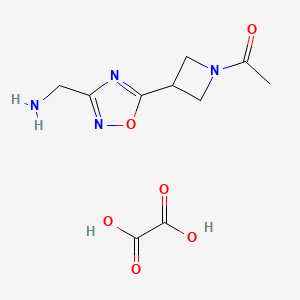
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate, also known as AZD-3241, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. By inhibiting BTK, 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate reduces the production of these cytokines, thereby reducing inflammation and joint damage.
Biochemical and Physiological Effects:
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, which leads to a reduction in inflammation and joint damage. It also reduces the activation of immune cells, which further reduces inflammation. In addition, 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has been shown to reduce the levels of autoantibodies, which are antibodies that attack the body's own tissues and are a hallmark of autoimmune diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It is also relatively stable and has a long half-life, which allows for sustained inhibition of BTK. However, like all small molecule inhibitors, 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has limitations. It may have off-target effects, which can complicate the interpretation of experimental results. In addition, it may not be effective in all patients, and its efficacy may be influenced by factors such as disease severity and genetic variation.
Direcciones Futuras
There are several future directions for the study of 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate. One area of research is the development of more potent and selective BTK inhibitors that can overcome the limitations of 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate. Another area of research is the investigation of the role of BTK in other autoimmune diseases, such as multiple sclerosis and lupus. Finally, the development of biomarkers that can predict the response to BTK inhibitors such as 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate could help to personalize treatment for patients with autoimmune diseases.
Métodos De Síntesis
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is synthesized using a multi-step process that involves the reaction of various chemicals such as ethyl bromoacetate, hydrazine hydrate, and 2-amino-2-methyl-1-propanol. The final product is obtained in the form of a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has been extensively studied for its potential use in the treatment of rheumatoid arthritis. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are known to play a key role in the pathogenesis of rheumatoid arthritis. In addition, 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has been shown to reduce joint inflammation and bone erosion in animal models of rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[3-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.C2H2O4/c1-5(13)12-3-6(4-12)8-10-7(2-9)11-14-8;3-1(4)2(5)6/h6H,2-4,9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGZLWMEVQXANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C2=NC(=NO2)CN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2826780.png)
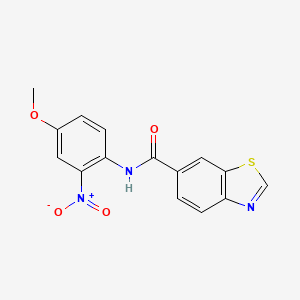
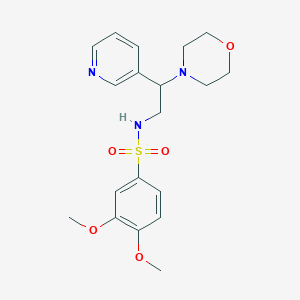
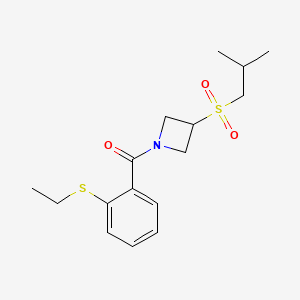
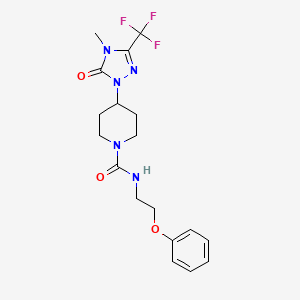
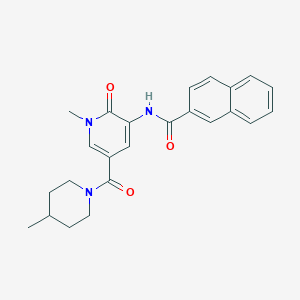
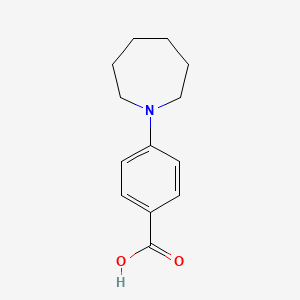
![[(1R,4S,5S,6R,7R,8S,10S,13S,14S,16S,18S)-8-Hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2826793.png)
![6-(3,4-Dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2826796.png)
